Acetamide, N-(7-chloro-2-fluorenyl)-

Description

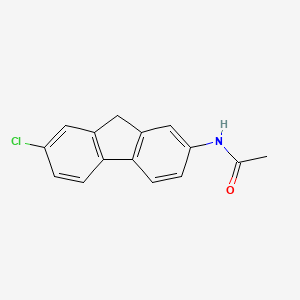

Acetamide, N-(7-chloro-2-fluorenyl)- (CAS: 5096-17-3; molecular formula: C₁₅H₁₁ClNO) is a fluorene-derived acetamide characterized by a chloro substituent at the 7-position of the fluorenyl ring. The compound’s structural features, including the planar fluorenyl backbone and electron-withdrawing chloro group, influence its reactivity and biological interactions.

Properties

CAS No. |

5096-17-3 |

|---|---|

Molecular Formula |

C15H12ClNO |

Molecular Weight |

257.71 g/mol |

IUPAC Name |

N-(7-chloro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12ClNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) |

InChI Key |

RRUOVJWXBAAYIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 7-chloro-9H-fluoren-2-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-product, acetic acid. The reaction conditions often include:

Temperature: Room temperature to 60°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of N-(7-chloro-9H-fluoren-2-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: 7-chloro-9H-fluoren-2-one

Reduction: 7-chloro-9H-fluoren-2-ylamine

Substitution: N-(7-substituted-9H-fluoren-2-yl)acetamide derivatives

Scientific Research Applications

Scientific Research Applications

Acetamide, N-(7-chloro-2-fluorenyl)- has been explored in various research domains:

-

Medicinal Chemistry :

- Anticancer Activity : Studies have indicated that compounds similar to Acetamide, N-(7-chloro-2-fluorenyl)- exhibit cytotoxic effects against certain cancer cell lines. The presence of the chloro substituent may enhance its biological activity by influencing interactions with cellular targets .

- Antimicrobial Properties : Research has shown that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

-

Biochemical Research :

- Enzyme Inhibition Studies : The compound is investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are overactive .

- Receptor Binding Studies : It has been utilized in studies examining its binding affinity to various receptors, which could elucidate mechanisms of action relevant to drug design .

- Material Science :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several acetamide derivatives, including Acetamide, N-(7-chloro-2-fluorenyl)-. These compounds were tested against human cancer cell lines (e.g., MCF-7 and A549). Results demonstrated that the chloro-substituted derivatives exhibited significant cytotoxicity compared to their non-substituted counterparts. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis.

Case Study 2: Antimicrobial Efficacy

In another investigation, Acetamide, N-(7-chloro-2-fluorenyl)- was evaluated for its antimicrobial properties against various bacterial strains. The study employed standard disk diffusion methods to assess efficacy. The results indicated that this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of N-(7-chloro-9H-fluoren-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorenyl Acetamide Derivatives

N-(7-Amino-6,8-dibromo-9H-fluoren-2-yl)acetamide (CAS: 1785-16-6)

- Structure: Features bromo substituents at positions 6 and 8 and an amino group at position 7 on the fluorenyl ring.

- Properties: The bromo groups enhance molecular weight (396.08 g/mol) and polarizability compared to the chloro analogue.

N-(7-Chloro-3-nitro-9-oxo-fluoren-2-yl)acetamide (CAS: 6936-21-6)

- Structure : Contains a nitro group (electron-withdrawing) at position 3 and a ketone at position 7.

- Properties : The nitro group increases acidity and reactivity in electrophilic substitutions. Higher density (1.57 g/cm³) and boiling point (629.8°C) compared to the parent compound due to increased polarity .

- Toxicity: Not explicitly reported, but nitro groups often correlate with mutagenicity.

Substituted Phenyl Acetamides

2-Chloro-N-(4-fluorophenyl)acetamide (CAS: Not specified)

- Structure : Phenyl ring with para-fluoro and ortho-chloro substituents.

- Crystallography : Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, stabilizing its lattice. Bond lengths and angles align with standard acetamides .

- Applications: Intermediate in synthesizing quinoline and piperazinedione derivatives.

N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide

Enzyme Inhibition and Receptor Modulation

- MAO-B and BChE Inhibitors: Acetamide derivatives like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide exhibit inhibitory activity against monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE), relevant in neurodegenerative diseases. The fluorenyl chloro derivative’s planar structure may hinder similar enzyme interactions due to steric bulk .

- FPR2 Agonists: Pyridazinone-acetamide hybrids (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) activate formyl peptide receptors (FPR2). The fluorenyl chloro compound lacks the pyridazinone core critical for receptor binding .

Toxicological Profiles

Biological Activity

Acetamide, N-(7-chloro-2-fluorenyl)- (CAS No. 5096-17-3), is a compound characterized by its unique structural features, which include a chloro group attached to a fluorenyl moiety. This compound has garnered attention in the fields of medicinal chemistry and toxicology due to its potential biological activities, particularly its carcinogenic properties and interactions with biological macromolecules.

The biological activity of Acetamide, N-(7-chloro-2-fluorenyl)- primarily involves its interaction with various enzymes and receptors within biological systems. The presence of the chloro group enhances its reactivity, allowing it to form adducts with DNA and proteins, thereby influencing cellular functions and potentially leading to carcinogenesis. Studies indicate that this compound may inhibit key enzymes involved in metabolic pathways, which could alter the pharmacokinetics and toxicity profiles of other drugs or compounds.

Carcinogenicity

Research has demonstrated that Acetamide, N-(7-chloro-2-fluorenyl)- exhibits significant carcinogenic properties. In animal models, exposure to this compound has resulted in the development of liver tumors, indicating its potential as a genotoxic carcinogen. A notable study reported that ingestion of N-(7-chloro-2-fluorenyl)acetamide led to multiple hepatomas in rats after three months of exposure . This highlights the importance of understanding the mechanisms underlying its carcinogenic effects.

Enzyme Interaction Studies

Preliminary studies have suggested that Acetamide, N-(7-chloro-2-fluorenyl)- interacts with enzymes critical for DNA synthesis and repair. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, thereby disrupting normal cellular proliferation . Such interactions could provide insights into its potential use in drug development for cancer therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of Acetamide, N-(7-chloro-2-fluorenyl)-, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Fluorenyl)acetamide | Lacks chlorine atom | Known for its use in carcinogenesis studies |

| 2-Acetamidofluorene | Similar fluorenyl group | Used in liver carcinogenesis research |

| Acetamide, 2-chloro-N-(4-fluorophenyl) | Different fluorophenyl substitution | Potentially different biological effects |

The presence of the chloro group in Acetamide, N-(7-chloro-2-fluorenyl)- distinguishes it from its analogs, contributing to its unique biological activity and stability.

Case Studies and Research Findings

Several case studies have explored the biological activity of Acetamide, N-(7-chloro-2-fluorenyl)-:

- Carcinogenicity Assessment : A study involving long-term exposure in animal models showed a direct correlation between dosage and tumor incidence, reinforcing the need for caution when handling this compound .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that Acetamide, N-(7-chloro-2-fluorenyl)- could inhibit key metabolic enzymes involved in cancer progression .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies have been employed to predict the carcinogenic potential based on molecular descriptors. These studies indicated a strong relationship between structural features and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.